Phenothiazine-10-carbonyl chloride

Descripción general

Descripción

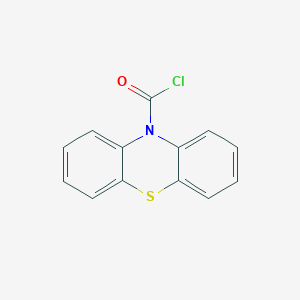

Phenothiazine-10-carbonyl chloride is an organic compound with the molecular formula C13H8ClNOS and a molecular weight of 261.73 g/mol . It is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur atoms. This compound is a white crystalline powder that is soluble in common organic solvents such as ether, dichloromethane, and chloroform, but insoluble in water . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.

Métodos De Preparación

Phenothiazine-10-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the acylation of phenothiazine with acyl chlorides. The reaction typically takes place in toluene, using aluminum chloride as a catalyst . Another method involves the reaction of phenothiazine with thionyl chloride, which results in the formation of this compound . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

General Reaction Mechanisms

The compound’s reactivity centers on its carbonyl chloride (-COCl) group, which undergoes nucleophilic substitution reactions. Key mechanistic steps include:

-

Nucleophilic attack at the carbonyl carbon by amines, alcohols, or enzyme active sites.

-

Chloride ion departure , forming an acyl intermediate.

-

Proton transfer to stabilize the product.

For enzymatic reactions (e.g., with chymotrypsin), the deacylation step is rate-limiting, requiring ~15 hours for enzyme reactivation.

Reactions with Enzymes

Phenothiazine-10-carbonyl chloride selectively reacts with serine proteases, forming covalent adducts:

| Enzyme | Reaction Kinetics (kₐ/Kₐ) | Key Findings |

|---|---|---|

| Chymotrypsin | 29 × faster than trypsin | Indole inhibition suggests active-site binding. |

| Trypsin | Slower kinetics | Lower specificity due to structural differences. |

The 1:1 stoichiometric adduct with chymotrypsin provides insights into enzyme active-site topography.

3.1. Amine and Alcohol Derivatives

The compound reacts with nucleophiles to yield sulfonamides, esters, or ureas. Example reactions include:

-

With primary amines :

Confirmed by NMR (e.g., δ 10.10 ppm for NH protons in sulfonamide derivatives) . -

With alcohols :

Forms esters under mild conditions, useful for prodrug design.

3.2. N-Mannich Base Formation

Reaction with secondary amines and formaldehyde yields N-Mannich bases. For instance:

-

Compound 14a-f : Synthesized from sulfanilamide derivatives, showing m/z = 447–574 in mass spectra .

4.1. Sulfonation Challenges

Direct sulfonation of phenothiazine is hindered by polysubstitution and sulfur oxidation. Strategies include:

-

N-Methylation to enhance reactivity (e.g., 10-methylphenothiazine derivatives) .

-

Alternative pathways using tetrahydrocarbazole to access functionalized benzoazonine systems .

4.2. Spectroscopic Confirmation

-

Mass spectrometry : Molecular ion peaks (e.g., m/z = 574 for compound 10 ) validate product structures .

-

NMR : Distinct signals for CH₃ (δ 2.97 ppm) and NH groups (δ 10.10 ppm) .

Biological Relevance

-

Enzyme inhibition : Irreversible chymotrypsin inactivation aids mechanistic studies.

-

Antimicrobial derivatives : Sulfonamide-Mannich bases show activity against P. aeruginosa and S. aureus .

This compound’s versatility in forming covalent adducts and derivatives underscores its value in enzymology and medicinal chemistry. Future research may explore its applications in targeted drug delivery and protease inhibition.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Phenothiazine derivatives, including phenothiazine-10-carbonyl chloride, have been extensively studied for their pharmacological properties. They are primarily known for their antipsychotic and neuroleptic activities. The compound acts on various neurotransmitter systems, particularly dopamine receptors, making it useful in the treatment of schizophrenia and other psychiatric disorders .

Case Studies:

- Antipsychotic Activity : Research has shown that phenothiazine derivatives exhibit significant antipsychotic effects through their action on dopamine D2 receptors. Studies have indicated that modifications at the 10-position enhance binding affinity and therapeutic efficacy .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its unique functional group allows for the formation of various heterocyclic compounds through acylation reactions.

Synthesis Methods:

- Acylation Reactions : The compound can be synthesized via the acylation of phenothiazine using acyl chlorides in the presence of a catalyst such as aluminum chloride. This method provides a pathway to create more complex molecules with potential biological activity.

Chemical Reactions:

- Oxidation and Reduction : this compound can undergo oxidation to form sulfoxides or sulfones, which are valuable intermediates in organic synthesis.

- Substitution Reactions : The compound is also involved in substitution reactions that yield new derivatives with varied chemical properties.

Analytical Chemistry

Phenothiazine derivatives are utilized as reagents in analytical chemistry due to their ability to form colored complexes with metal ions and other compounds. This property is exploited in various analytical techniques.

Applications:

- Redox Indicators : Phenothiazine derivatives can act as redox indicators in potentiometric titrations, allowing for the determination of oxidizing agents in solution .

- Spectrophotometric Analysis : The characteristic UV and fluorescence spectra of phenothiazine derivatives make them suitable for use in spectrophotometric analysis, where they can be employed to quantify substances based on their absorbance properties .

Mecanismo De Acción

The mechanism of action of phenothiazine-10-carbonyl chloride involves its ability to interact with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as calmodulin, which plays a crucial role in cellular signaling and regulation . This inhibition can lead to a decrease in cell proliferation and the activity of various calmodulin-dependent enzymes . Additionally, this compound can act as an antioxidant in aqueous solutions and as a prooxidant in lipid media, depending on the specific conditions .

Comparación Con Compuestos Similares

Phenothiazine-10-carbonyl chloride is unique compared to other phenothiazine derivatives due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Similar compounds include phenothiazine, chlorpromazine, and promethazine . Phenothiazine itself is the parent compound and serves as a precursor for various derivatives . Chlorpromazine is a well-known antipsychotic drug, while promethazine is used as an antihistamine

Actividad Biológica

Phenothiazine-10-carbonyl chloride is a notable derivative of phenothiazine, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications in medicinal chemistry, supported by case studies and research findings.

Overview of Phenothiazine Derivatives

Phenothiazines are a class of compounds characterized by their tricyclic structure, which includes a sulfur atom and a nitrogen atom in the heterocyclic ring. These compounds have been extensively studied for their pharmacological properties, including antipsychotic, antimicrobial, and anticancer activities. The introduction of various substituents at different positions on the phenothiazine core can significantly alter their biological activity.

Targeting Biological Pathways

This compound acts as a versatile reagent in the synthesis of bioactive molecules. It has been shown to inhibit several key biochemical pathways:

- Calmodulin Inhibition : This affects calcium signaling pathways, which are crucial for various cellular functions.

- Protein Kinase C Inhibition : This can lead to reduced cell proliferation and altered cellular signaling.

- P-glycoprotein Transport Inhibition : This affects drug transport across cell membranes, potentially enhancing the efficacy of co-administered drugs.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenothiazine derivatives. For instance, a series of novel phenothiazine derivatives synthesized from 3-oxo-3-(10H-phenothiazin-10-yl)propanenitrile showed significant antimicrobial activity against various pathogens. Among these derivatives, certain compounds demonstrated higher efficacy than standard antibiotics .

Antioxidant Properties

Research indicates that N10-carbonyl-substituted phenothiazines can inhibit lipid peroxidation and oxidative stress, which are critical in neurodegenerative diseases. One study identified a compound (DT-PTZ-C) that exhibited potent antioxidant activity, protecting brain tissue against oxidative damage significantly more effectively than established antioxidants like Trolox .

Case Studies

- Antimicrobial Efficacy : A study synthesized several phenothiazine derivatives and tested their antimicrobial activity against bacterial strains. Compounds derived from this compound showed promising results, with some exhibiting MIC values lower than those of conventional antibiotics .

- Neuroprotective Effects : In organotypic hippocampal slice cultures, phenothiazine derivatives were found to prevent oxidative stress-induced cell death by inhibiting lipid peroxidation. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of phenothiazine derivatives is closely linked to their structural modifications:

- Substituent Effects : The presence of specific functional groups at the N-10 position can enhance or diminish biological activity. For example, methylation at this position has been shown to reduce antioxidant properties significantly .

- Molecular Modeling Studies : Computational studies have supported experimental findings by predicting interactions between phenothiazine derivatives and biological targets, aiding in the design of more potent compounds .

Data Summary

Propiedades

IUPAC Name |

phenothiazine-10-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNOS/c14-13(16)15-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRIZSDRKPPHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172367 | |

| Record name | 10H-Phenothiazine-10-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18956-87-1 | |

| Record name | Phenothiazine-10-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18956-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Phenothiazine-10-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018956871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine-10-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10H-phenothiazine-10-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.